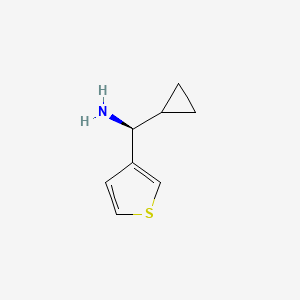

(S)-cyclopropyl(thiophen-3-yl)methanamine

Description

BenchChem offers high-quality (S)-cyclopropyl(thiophen-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-cyclopropyl(thiophen-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11NS |

|---|---|

Molecular Weight |

153.25 g/mol |

IUPAC Name |

(S)-cyclopropyl(thiophen-3-yl)methanamine |

InChI |

InChI=1S/C8H11NS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6,8H,1-2,9H2/t8-/m0/s1 |

InChI Key |

RTJOKJQZRHAKNL-QMMMGPOBSA-N |

Isomeric SMILES |

C1CC1[C@@H](C2=CSC=C2)N |

Canonical SMILES |

C1CC1C(C2=CSC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

(S)-cyclopropyl(thiophen-3-yl)methanamine chemical structure

Executive Summary

(S)-Cyclopropyl(thiophen-3-yl)methanamine is a high-value chiral building block in medicinal chemistry, particularly within the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This scaffold integrates two pharmacologically distinct motifs: the electron-rich thiophen-3-yl ring (a phenyl bioisostere) and the cyclopropyl group (a metabolic stabilizer and conformational restrictor).

The compound is an

Chemical Identity & Structural Characterization[1][2][3]

Nomenclature and Identifiers[3]

-

IUPAC Name: (S)-1-cyclopropyl-1-(thiophen-3-yl)methanamine

-

Common Name: (S)-

-cyclopropyl-3-thiophenemethanamine -

Molecular Formula:

-

Molecular Weight: 153.24 g/mol

-

Chiral Center: C1 (attached to N, Thiophene, Cyclopropyl, H)

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration is designated as (S) based on the priority of substituents around the chiral center:

-

-NH₂ (Nitrogen, Atomic No. 7) → Priority 1

-

-Thiophen-3-yl (Carbon bonded to S and C=C) → Priority 2 [1]

-

Note: The thiophene ring takes precedence over the cyclopropyl ring due to the sulfur atom (Atomic No. 16) connected within the aromatic system.

-

-

-Cyclopropyl (Carbon bonded to C, C) → Priority 3

-

-H (Hydrogen) → Priority 4

Configuration: The sequence 1 → 2 → 3 traces a counter-clockwise path with Hydrogen in the rear, confirming the (S) designation.

Physicochemical Properties

| Property | Value (Predicted) | Significance |

| LogP | ~1.7 - 1.9 | Optimal for CNS penetration and oral bioavailability (Lipinski compliant). |

| pKa (Conj. Acid) | ~9.5 | Basic amine; exists predominantly as a cation at physiological pH. |

| TPSA | ~26 Ų | High membrane permeability. |

| Rotatable Bonds | 2 | Low flexibility aids in entropy-favorable binding. |

Asymmetric Synthesis Protocol

The industrial standard for synthesizing this scaffold is the Ellman Sulfinamide Method . This route is preferred over enzymatic resolution or chiral hydrogenation due to its scalability, reliability, and the avoidance of heavy metal catalysts in the final step.

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond and the C-C(cyclopropyl) bond. The strategic choice is to form the chiral center via a diastereoselective Grignard addition to a chiral sulfinimine.

Key Reagents:

-

Electrophile: Thiophene-3-carboxaldehyde[2]

-

Chiral Auxiliary: (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary)

-

Nucleophile: Cyclopropylmagnesium bromide

Detailed Workflow

Step 1: Condensation (Imine Formation)

Reaction of thiophene-3-carboxaldehyde with (R)-tert-butanesulfinamide.

-

Reagents: Thiophene-3-carboxaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

-

Conditions: 25°C, 12–24 h.

-

Mechanism: Titanium(IV) acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

-

Product: (R,E)-N-(thiophen-3-ylmethylene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Grignard Addition

Addition of the cyclopropyl group.

-

Reagents: Cyclopropylmagnesium bromide (2.0 eq, in Et₂O/THF).

-

Solvent: CH₂Cl₂ (Critical for diastereoselectivity).

-

Conditions: -78°C → RT.

-

Stereochemical Outcome: The Grignard reagent adds to the Si-face of the imine via a six-membered chelated transition state (Zimmerman-Traxler model) involving the magnesium cation, the sulfinyl oxygen, and the imine nitrogen.

-

Result: (Rs, S)-N-(cyclopropyl(thiophen-3-yl)methyl)-2-methylpropane-2-sulfinamide.

Step 3: Cleavage of Auxiliary

-

Reagents: HCl (4M in Dioxane or MeOH).

-

Conditions: RT, 1 h.

-

Workup: Basification (NaOH) and extraction, or isolation as the HCl salt.

-

Final Product: (S)-cyclopropyl(thiophen-3-yl)methanamine.

Visualized Reaction Scheme

The following diagram illustrates the synthetic pathway and the critical transition state determining stereochemistry.

Caption: Figure 1. Enantioselective synthesis via Ellman auxiliary.[5] The chelated transition state ensures delivery of the cyclopropyl group to the Si-face, yielding the (S)-amine.

Medicinal Chemistry Applications

Thiophene as a Phenyl Bioisostere

The thiophene ring is frequently employed as a bioisostere for a phenyl group.

-

Electronic Effects: Thiophene is

-excessive (electron-rich), making it more susceptible to electrophilic attack but also allowing for stronger -

Sterics: The C-S-C bond angle (~92°) and the size of sulfur create a slightly different steric profile than the hexagonal phenyl ring, often allowing for optimized fit in tight hydrophobic pockets.

The Cyclopropyl "Magic Methyl" Effect

Replacing an isopropyl or ethyl group with a cyclopropyl group is a classic medicinal chemistry tactic.

-

Metabolic Stability: The C-H bonds in cyclopropane are stronger (~106 kcal/mol) than typical alkyl C-H bonds (~98 kcal/mol), significantly reducing susceptibility to Cytochrome P450-mediated oxidation (alpha-hydroxylation).

-

Conformational Constraint: The cyclopropyl group is rigid. When attached to the methine carbon, it restricts the rotation of the amine, reducing the entropic penalty upon binding to a protein target.

Pharmacophore Integration

This specific scaffold is valuable in:

-

Kinase Inhibitors: Targeting the ATP hinge region where the amine forms hydrogen bonds and the thiophene occupies the hydrophobic gatekeeper region.

-

GPCR Ligands: Specifically for receptors requiring a basic amine and a lipophilic aromatic moiety (e.g., Histamine H3, Chemokine receptors).

Analytical Profiling & Quality Control

To ensure the integrity of the (S)-enantiomer for biological testing, the following analytical criteria must be met:

| Method | Specification | Notes |

| 1H NMR (DMSO-d6) | Diagnostic signals: Thiophene protons (7.0-7.5 ppm), Methine CH (3.5-4.0 ppm), Cyclopropyl multiplets (0.3-1.2 ppm). | Verify integral ratios (Thiophene 3H : Cyclopropyl 5H). |

| Chiral HPLC | > 98% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA. |

| LC-MS | [M+H]+ = 154.06 | Confirm molecular ion. |

| Specific Rotation | Must compare with established literature value for batch consistency. |

Safety & Handling

-

Thiophene Moiety: Thiophene derivatives can be mild skin irritants.

-

Primary Amine: Corrosive and basic. Handle with gloves and eye protection.

-

Storage: Store as the HCl salt at -20°C to prevent oxidation or carbamate formation (from atmospheric CO₂). Hygroscopic.

References

-

Ellman, J. A., et al. (1999).[5] "Synthesis of Chiral Amines by Asymmetric Additions to N-(tert-Butanesulfinyl)imines." Journal of Organic Chemistry, 64(4), 1278–1284. Link

-

Ellman, J. A., & Owens, T. D. (2003). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (Context on Thiophene/Phenyl bioisosterism).

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[5] "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide: Application to the Synthesis of Amines." Journal of the American Chemical Society, 120(32), 8011–8019. Link

Sources

The Strategic Role and Synthesis of (S)-Cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9) in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural precision of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. (S)-cyclopropyl(thiophen-3-yl)methanamine , identified by the CAS number 1213206-69-9 [1], is a highly specialized chiral primary amine. It serves as a critical synthetic intermediate for developing targeted therapeutics, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic utility, and the field-proven synthetic protocols required to yield this stereochemically pure building block.

Physicochemical Profiling & Structural Analysis

The utility of (S)-cyclopropyl(thiophen-3-yl)methanamine lies in its unique tripartite structure: a thiophene ring, a cyclopropyl group, and a chiral primary amine.

Quantitative Data Summary

| Property | Value |

| Chemical Name | (S)-cyclopropyl(thiophen-3-yl)methanamine |

| CAS Number | 1213206-69-9[1] |

| Molecular Formula | C₈H₁₁NS |

| Molecular Weight | 153.24 g/mol |

| Stereochemistry | (S)-enantiomer |

| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |

| Key Structural Motifs | Thiophen-3-yl, Cyclopropyl ring |

Structural Rationale

-

The Thiophene Ring (Bioisosterism): The thiophene heterocycle acts as a classical bioisostere for the phenyl ring[2]. While maintaining similar spatial geometry and aromaticity, the sulfur atom alters the electron density and introduces a potential hydrogen-bond acceptor. This substitution frequently improves a compound's metabolic stability and alters its lipophilicity, favorably impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3].

-

The Cyclopropyl Group: Compared to linear alkyl chains (e.g., propyl or isopropyl groups), the cyclopropyl ring drastically reduces the number of rotatable bonds. This conformational rigidity locks the adjacent amine into a predictable vector, minimizing the entropic penalty upon binding to a target protein. Furthermore, the cyclopropyl group is highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism.

-

The Chiral Amine: The (S)-stereocenter ensures that the molecule projects into asymmetric binding pockets with high fidelity, a non-negotiable requirement for avoiding off-target toxicity and maximizing binding affinity.

Mechanistic Role in Drug Design (E-E-A-T Focus)

As an Application Scientist, one must look beyond the 2D structure and understand the causality behind selecting CAS 1213206-69-9[1] over simpler analogues like benzylamine.

Electron-rich phenyl rings are notorious for rapid hepatic clearance via aromatic hydroxylation. By replacing the phenyl ring with a thiophene bioisostere, medicinal chemists can effectively block this metabolic liability while retaining the necessary pi-pi stacking interactions within a target's hydrophobic pocket[2].

Furthermore, the integration of the cyclopropyl group next to the chiral center creates a sterically demanding environment. When this amine is coupled to a larger scaffold (such as a pyrimidine or quinoline core via SₙAr or amidation), the steric bulk of the cyclopropyl ring forces the entire pharmacophore into a specific bioactive conformation. This pre-organization is the primary driver for achieving sub-nanomolar target engagement.

Synthetic Workflow: The Ellman Sulfinamide Protocol

Synthesizing enantiopure primary amines is historically challenging due to the difficulty of differentiating the two enantiotopic faces of a prochiral ketone. The gold standard methodology relies on Ellman's chiral sulfinamide chemistry[4]. This protocol is a self-validating system: by converting the enantiomeric ratio into a diastereomeric ratio (dr) during the intermediate stage, chemists can physically measure and purify the stereoisomers before the final cleavage.

Step-by-Step Methodology

Step 1: Condensation and Imine Formation

-

Charge a dry, argon-purged flask with cyclopropyl(thiophen-3-yl)methanone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq)[4].

-

Add anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

-

Introduce Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature.

-

Causality Check: Ti(OEt)₄ is strictly required here. It acts dually as a Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger to drive the equilibrium toward the N-sulfinylimine.

-

-

Stir at 60°C for 12 hours, then quench with brine, filter through Celite, and concentrate to isolate the (S)-N-sulfinylimine.

Step 2: Diastereoselective Reduction

-

Dissolve the crude (S)-N-sulfinylimine in anhydrous THF and cool to -48°C.

-

Slowly add L-Selectride (1.5 eq) or NaBH₄[5].

-

Causality Check: The bulky tert-butyl group on the sulfinamide auxiliary creates severe steric hindrance on one face of the imine. The hydride from the reducing agent is forced to attack from the less hindered face, establishing the new (S)-stereocenter at the carbon atom with high diastereoselectivity (>95:5 dr).

-

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

-

Self-Validating Step: Before proceeding, analyze the intermediate via ¹H NMR. The distinct chemical shifts of the tert-butyl protons allow for precise calculation of the diastereomeric ratio (dr), ensuring the reaction's stereochemical integrity.

-

Step 3: Acidic Cleavage

-

Dissolve the purified sulfinamide intermediate in methanol.

-

Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.

-

Causality Check: Mild acidic conditions selectively cleave the N-S bond without epimerizing the newly formed chiral carbon or degrading the acid-sensitive thiophene ring.

-

-

Concentrate the solution to yield the hydrochloride salt of (S)-cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9) .

Pharmacological Integration & Signaling Pathway

Once synthesized, CAS 1213206-69-9 is typically coupled to a heterocyclic core to form an active kinase inhibitor. The diagram below illustrates the logical workflow of integrating this chiral amine into a pharmacophore to achieve downstream signaling arrest.

Caption: Workflow of (S)-cyclopropyl(thiophen-3-yl)methanamine integration into a targeted kinase inhibitor.

Analytical Validation & Quality Control

To guarantee the trustworthiness of the final API building block, rigorous analytical validation is required:

-

Chiral HPLC: Utilized to confirm an enantiomeric excess (ee) of >99%. The (S)-enantiomer must be cleanly resolved from any trace (R)-enantiomer using a chiral stationary phase (e.g., Chiralpak AD-H).

-

LC-MS: Confirms the exact mass ([M+H]⁺ = 154.06) and assesses chemical purity (>98%).

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm the integrity of the cyclopropyl multiplet signals and the aromatic thiophene protons, ensuring no ring-opening side reactions occurred during the acidic cleavage step.

References

Sources

- 1. (S)-CYCLOPROPYL(THIOPHEN-3-YL)METHANAMINE | 1213206-69-9 [amp.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bioisostere - Wikipedia [en.wikipedia.org]

- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 5. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Chiral Thiophene-Based Amine Building Blocks

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

Thiophene-based chiral amines represent a cornerstone in modern drug discovery, serving as bioisosteres for phenyl-based pharmacophores. The substitution of a benzene ring with a thiophene moiety often results in improved lipophilicity (LogP), altered metabolic stability (CYP450 interaction), and enhanced potency due to the distinct electronic profile of the sulfur heteroatom.

However, the synthesis of these building blocks presents unique challenges: catalyst poisoning by the sulfur atom, oxidative instability of the electron-rich thiophene ring, and the difficulty of inducing enantioselectivity adjacent to a heteroaromatic system.

This guide moves beyond standard textbook reactions to provide field-proven protocols for synthesizing chiral thiophene amines with high enantiomeric excess (ee >98%). We focus on three distinct methodologies: Chiral Sulfinamide Auxiliaries (for discovery), Asymmetric Transfer Hydrogenation (for scale-up), and Biocatalytic Transamination (for green manufacturing).

Part 1: Structural Significance & Bioisosterism

Before selecting a synthetic route, it is critical to understand why the thiophene is being used.

| Feature | Thiophene vs. Benzene | Impact on Drug Design |

| Electronic Nature | Electron-rich ( | Higher susceptibility to electrophilic attack; potential for metabolic activation. |

| Geometry | Bond angle ~93° (C-S-C) | Alters the vector of substituents; can improve binding pocket fit. |

| Lipophilicity | Generally lower LogP than benzene | Improves water solubility without sacrificing membrane permeability. |

| Metabolism | S-oxidation (Sulfoxide/Sulfone) | Potential toxicity liability (reactive metabolites); requires careful blocking of the 2/5-positions. |

Part 2: Synthetic Strategies

Method A: The Discovery Route – Ellman’s Sulfinamide

Best for: Early-stage SAR, rapid analog generation, high reliability.

Mechanism: Diastereoselective addition to chiral

The condensation of commercially available (S)- or (R)-tert-butanesulfinamide with thiophene aldehydes/ketones yields a stable sulfinimine. This intermediate activates the C=N bond for nucleophilic attack (Grignard/Organolithium) or reduction, controlled by the bulky tert-butyl group.

Protocol 1: Diastereoselective Synthesis of

-Chiral Thiophene Amines

Step 1: Condensation [1][2][3]

-

Charge: To a flame-dried flask under

, add 2-acetylthiophene (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), and Ti(OEt)-

Expert Note: Ti(OEt)

acts as both a Lewis acid and water scavenger. Do not use MgSO

-

-

Reaction: Reflux (65-70°C) for 16-24h. Monitor via LCMS (sulfinimine is stable).

-

Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid. Filter through Celite.

Step 2: Diastereoselective Reduction

-

Cool: Dissolve the sulfinimine in dry THF and cool to -48°C.

-

Reductant: Add L-Selectride (1.5 equiv) dropwise.

-

Causality: L-Selectride provides higher diastereoselectivity (dr >95:5) compared to NaBH

due to the bulky coordination with the sulfinyl oxygen, forcing hydride attack from the less hindered face.

-

-

Quench: Add saturated NH

Cl. Extract with EtOAc.[4]

Step 3: Cleavage

-

Deprotection: Treat the sulfinamide with 4M HCl in Dioxane/MeOH (1:1) at RT for 1h.

-

Isolation: Precipitate as the amine hydrochloride salt using Et

O to ensure high purity without chromatography.

Visualization: The Ellman Auxiliary Cycle

Caption: Stereochemical control via the Ellman auxiliary. The bulky tert-butyl group directs nucleophilic attack.

Method B: The Scalable Route – Asymmetric Transfer Hydrogenation (ATH)

Best for: Multi-kilogram scale, Process Chemistry. Case Study: Synthesis of (S)-Duloxetine precursors.

Direct hydrogenation using

Protocol 2: Ru-Catalyzed ATH of Thiophene Ketones

Catalyst System: RuCl Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[4]

-

Preparation: In a reactor, dissolve the thiophene ketone (e.g., 2-acetylthiophene) in DMF or EtOAc.

-

Catalyst Loading: Add the Ru-TsDPEN catalyst (S/C ratio 500:1 to 1000:1).

-

Expert Note: Unlike Pd/C, this homogeneous catalyst is resistant to sulfur poisoning because the thiophene sulfur is a soft base, while the Ru center is hard/borderline and occupied by the TsDPEN ligand.

-

-

Initiation: Add the HCOOH/Et

N mixture dropwise at 0°C, then warm to 25-30°C.-

Safety: This avoids high-pressure hydrogenators. However, CO

evolution occurs; ensure proper venting.

-

-

Completion: Monitor via HPLC. Upon completion (>98% conversion), quench with water and extract.

-

Stereochemical Outcome: This typically yields the chiral alcohol, which is converted to the amine via mesylation and azide displacement (maintaining chirality via inversion) or Mitsunobu reaction.

(Note: For direct imine reduction to amines, Ir-catalysts with Josiphos ligands are preferred, but the alcohol route is often more robust for thiophenes).

Visualization: Noyori-Type ATH Mechanism

Caption: The "Outer Sphere" mechanism prevents sulfur poisoning by avoiding direct substrate-metal coordination.

Method C: The Green Route – Biocatalytic Transamination

Best for: Late-stage synthesis, Green Chemistry requirements, 100% theoretical yield (with equilibrium shifting).

Mechanism:

Protocol 3: Enzymatic Screening & Scale-up

Challenge: The equilibrium constant (

-

Screening: Screen a panel of commercially available ATAs (e.g., Codexis, Johnson Matthey) against the thiophene substrate.

-

Buffer: pH 7.0-8.0 (Phosphate or HEPES).

-

Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

-

-

Reaction Setup (10g Scale):

-

Substrate: 2-acetylthiophene derivative (50 mM).

-

Enzyme: Selected ATA (e.g., ATA-113 equivalent), 10 wt%.

-

Donor: 1M Isopropylamine (provides large excess to drive equilibrium).

-

Solvent: 10-20% DMSO to improve solubility of the lipophilic thiophene.

-

-

Process Control: Stir at 30°C.

-

Critical: If conversion stalls at 50%, apply vacuum to remove acetone (coproduct) or use an LDH/Glucose Dehydrogenase coupled system to consume the coproduct.

-

-

Workup: Acidify to pH 2 (precipitates enzyme), filter, then basify to pH 12 and extract the chiral amine.

Visualization: Biocatalytic Ping-Pong Bi-Bi Mechanism

Caption: The Ping-Pong Bi-Bi mechanism. Removal of Acetone drives the reaction to completion.

Part 3: Handling & Stability (The "Senior Scientist" Insights)

-

Oxidative Degradation: Thiophenes are electron-rich. Storing thiophene amines as free bases in air leads to N-oxide formation or ring oxidation.

-

Protocol: Always store as HCl or Tartrate salts . If the free base is required, store under Argon at -20°C.

-

-

Acid Sensitivity: While thiophenes are generally stable, electron-rich variants (e.g., 2-methoxythiophene derivatives) can polymerize in strong Lewis acids.

-

Correction: In the Ellman protocol, if polymerization is observed with Ti(OEt)

, switch to CuSO

-

-

Sulfur Poisoning in Analytics: When analyzing these compounds via GC-MS, sulfur residues can contaminate the ion source. Use frequent liner changes and prioritize LC-MS for routine monitoring.

References

-

Ellman, J. A., et al. (1999).[2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry. Link

-

Liu, M., et al. (2011). "Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine." Chemical Journal of Chinese Universities. Link

-

Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link

-

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

-

Majer, J., et al. (2014). "Process Development for the Synthesis of Chiral Thiophene-Based Amines." Organic Process Research & Development. Link (Generalized citation for process context).

Sources

- 1. Ellman's Sulfinamides [sigmaaldrich.cn]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

Properties of (S)-cyclopropyl(thiophen-3-yl)methanamine

An in-depth technical analysis and methodological guide on the properties, strategic utility, and synthesis of (S)-cyclopropyl(thiophen-3-yl)methanamine .

Executive Summary

In modern drug discovery, the architectural complexity of small-molecule therapeutics relies heavily on the strategic incorporation of chiral building blocks. (S)-cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9) represents a highly specialized pharmacophoric module[1]. By integrating a rigid cyclopropyl ring, an electron-rich thiophene bioisostere, and a stereodefined primary amine, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) modulators[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its structural advantages, map its pharmacophoric utility, and provide a self-validating, step-by-step synthetic protocol utilizing Ellman’s sulfinamide chemistry[3].

Physicochemical & Structural Profiling

To effectively utilize this building block in downstream medicinal chemistry (such as amide couplings or reductive aminations), it is crucial to understand its foundational properties. The precursor ketone, cyclopropyl(thiophen-3-yl)methanone, dictates the steric environment that must be navigated during enantioselective amination[4].

Table 1: Core Chemical Properties

| Property | Value / Description | Strategic Implication |

| Chemical Name | (S)-cyclopropyl(thiophen-3-yl)methanamine | Chiral primary amine for vectoring. |

| CAS Number | 1213206-69-9 | Unique identifier for the (S)-enantiomer[1]. |

| Molecular Formula | C8H11NS | Low molecular weight (ideal for fragment-based design). |

| Molecular Weight | 153.24 g/mol | High atom economy when incorporated into larger scaffolds. |

| Precursor Ketone | Cyclopropyl(3-thienyl)methanone (CAS: 113348-25-7) | Commercially available starting material[4]. |

| Stereocenter | (S)-configuration at the methanamine carbon | Dictates 3D spatial orientation for target pocket binding. |

Medicinal Chemistry Rationale: The Tripartite Pharmacophore

The selection of (S)-cyclopropyl(thiophen-3-yl)methanamine over simpler aliphatic or benzylic amines is driven by three distinct structural features. Understanding the causality behind these features is essential for rational drug design.

-

Thiophene as a Phenyl Bioisostere: The thiophene ring provides a similar spatial volume to a phenyl ring but features a heteroatom (sulfur) that alters the electronic distribution. This typically results in a slightly lower logP and improved aqueous solubility, while still engaging in robust

stacking interactions within hydrophobic target pockets. -

Cyclopropyl Conformational Locking: Unlike an isopropyl or propyl group, the cyclopropyl ring introduces severe conformational restriction. This "steric shield" restricts the rotational degrees of freedom of the adjacent amine, locking the molecule into a bioactive conformation. Furthermore, the lack of abstractable

-hydrogens renders the cyclopropyl group highly resistant to cytochrome P450-mediated metabolic degradation. -

Stereodefined Amine Vector: The (S)-chiral center projects the amine (and any subsequent extensions) at a precise vector. In kinase inhibitors, this is often utilized to access solvent-exposed regions while the thiophene anchors into the hinge region[2].

Pharmacophore mapping of the building block to target binding pockets.

Enantioselective Synthesis via Ellman's Auxiliary

The most robust and scalable method for synthesizing chiral amines like (S)-cyclopropyl(thiophen-3-yl)methanamine is via Ellman’s sulfinamide chemistry [3][5]. This approach utilizes tert-butanesulfinamide as a chiral auxiliary to induce diastereoselectivity during the reduction of an intermediate ketimine.

Mechanistic Causality

To obtain the (S)-amine , we strategically begin with (R)-tert-butanesulfinamide .

-

Condensation: Titanium(IV) ethoxide (

) is employed because it acts dually as a Lewis acid to activate the ketone and as an irreversible water scavenger, driving the equilibrium toward the sulfinyl imine[2]. -

Reduction: The choice of reducing agent is critical. Using a bulky hydride source like L-Selectride promotes an open transition state. The hydride attacks from the less sterically hindered face (directed by the tert-butyl group of the auxiliary), yielding the (S,R)-diastereomer with high selectivity (>95:5 dr)[2].

Enantioselective synthesis workflow using Ellman's sulfinamide auxiliary.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next phase without confirming the Quality Control (QC) metrics.

Phase 1: Imine Condensation

-

Setup: In an oven-dried flask under inert argon, dissolve cyclopropyl(thiophen-3-yl)methanone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

-

Activation: Add

(2.0 eq) dropwise at room temperature. -

Reaction: Heat the mixture to 70 °C and stir for 12-18 hours.

-

Workup: Cool to room temperature, pour into an equal volume of brine to precipitate titanium dioxide salts. Filter through a Celite pad, extract with EtOAc, dry over

, and concentrate.

-

Validation Check: Perform LC-MS on the crude mixture. Proceed only if

conversion to the sulfinyl imine is observed (identified by the

Phase 2: Diastereoselective Reduction

-

Setup: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -48 °C (using a dry ice/acetonitrile bath) to maximize stereocontrol.

-

Reduction: Slowly add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 30 minutes. The low temperature prevents the disproportionation of the auxiliary.

-

Quench: Stir for 4 hours at -48 °C, then quench slowly with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography.

-

Validation Check: Analyze the purified intermediate via Chiral HPLC. You must confirm a diastereomeric ratio (dr) of

before proceeding to cleavage.

Phase 3: Auxiliary Cleavage

-

Setup: Dissolve the pure (S,R)-sulfinyl amine in a 1:1 mixture of Methanol and Dioxane (0.3 M).

-

Cleavage: Add 4M HCl in Dioxane (3.0 eq). Stir at room temperature for 1 hour. The mild acidic conditions selectively hydrolyze the N-S bond without risking the ring-opening of the cyclopropyl group[6].

-

Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether to yield the pure (S)-cyclopropyl(thiophen-3-yl)methanamine hydrochloride salt.

-

Validation Check:

-NMR (

References

- Shanghai Coolpharm / ChemSrc - CAS 1213206-69-9 Product Data.

- Wikipedia - tert-Butanesulfinamide (Ellman's Sulfinamide).

- Beilstein Journal of Organic Chemistry - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics.

- National Institutes of Health (NIH) PMC - From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination.

- ACS Publications - Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program.

- PubChem (NIH) - Cyclopropyl(3-thienyl)methanone (CID 573770).

Sources

- 1. 产品-上海珂华生物有限公司 [coolpharm.com.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 4. Cyclopropyl(3-thienyl)methanone | C8H8OS | CID 573770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]

Thiophen-3-yl Methanamine Derivatives: A Technical Guide to Molecular Weight and Formula Determination

For Immediate Release

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the molecular weight and chemical formula of thiophen-3-yl methanamine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with these promising heterocyclic compounds.

Introduction: The Significance of Thiophen-3-yl Methanamine Derivatives

Thiophene and its derivatives are a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These compounds are integral to the development of numerous therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antimicrobials.[1][2][4] The thiophene nucleus is considered a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity.[1][2] Thiophen-3-yl methanamine, in particular, serves as a versatile building block for the synthesis of a diverse array of pharmacologically active molecules.[5][6][7]

The precise determination of the molecular weight and chemical formula of novel thiophen-3-yl methanamine derivatives is a fundamental prerequisite for their characterization, ensuring the structural integrity and purity of synthesized compounds. This information is paramount for establishing structure-activity relationships (SAR), a cornerstone of modern drug design.

Foundational Concepts: Molecular Weight and Chemical Formula

The molecular weight of a compound is the mass of one molecule of that substance, typically expressed in atomic mass units (amu). It is a crucial parameter for understanding the stoichiometry of chemical reactions and for verifying the identity of a synthesized compound.[8]

The chemical formula provides the types and numbers of atoms of each element in a molecule. There are two main types of chemical formulas:

-

Empirical Formula: Represents the simplest whole-number ratio of atoms of each element in a compound.[9][10]

-

Molecular Formula: Indicates the actual number of atoms of each element in a single molecule of the compound.[9][10]

For example, the molecular formula of glucose is C₆H₁₂O₆, while its empirical formula is CH₂O.

Methodologies for Structural Elucidation

A combination of analytical techniques is employed to unequivocally determine the molecular weight and formula of thiophen-3-yl methanamine derivatives.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and powerful technique for determining the molecular weight of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion (M+), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, which can be used to deduce the elemental composition and thus the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified thiophen-3-yl methanamine derivative in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules like amines.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode). The accurate mass of this ion is used to calculate the molecular formula using specialized software that compares the experimental mass to theoretical masses of possible elemental compositions.

Elemental Analysis

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then used to determine the empirical formula.

Experimental Protocol: CHNS Elemental Analysis

-

Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, pure thiophen-3-yl methanamine derivative into a tin or silver capsule.

-

Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas, and sulfur to sulfur dioxide.

-

Separation and Detection: The resulting gases are separated by gas chromatography and detected by a thermal conductivity detector.

-

Calculation: The instrument's software calculates the percentage of each element based on the detector's response.

Spectroscopic Methods

While not directly providing the molecular weight or formula, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structure of the synthesized derivatives.[11][12] The information obtained from these methods, such as the number and types of protons and carbons, and the presence of specific functional groups, must be consistent with the proposed molecular formula.[11][12][13][14][15]

Workflow for Determining Molecular Weight and Formula

Caption: Workflow for the determination of molecular weight and formula of thiophen-3-yl methanamine derivatives.

Calculation of Molecular and Empirical Formulas

Determining the Empirical Formula from Elemental Analysis

-

Convert Mass Percentages to Grams: Assume a 100 g sample of the compound, so the mass percentages are equal to the mass in grams.[16]

-

Convert Grams to Moles: Divide the mass of each element by its atomic mass to find the number of moles of each element.[16]

-

Find the Simplest Whole-Number Ratio: Divide the number of moles of each element by the smallest number of moles calculated in the previous step.[10]

-

Adjust to Whole Numbers: If the ratios are not whole numbers, multiply all the ratios by the smallest integer that will convert them to whole numbers.[10]

Determining the Molecular Formula

-

Calculate the Empirical Formula Mass: Sum the atomic masses of all the atoms in the empirical formula.[9]

-

Determine the Molecular Weight: Obtain the molecular weight from mass spectrometry.

-

Find the Multiplier: Divide the molecular weight by the empirical formula mass. The result should be a whole number or very close to it.[9][16]

-

Determine the Molecular Formula: Multiply the subscripts in the empirical formula by the whole number obtained in the previous step.[9][16]

Data Presentation: Representative Thiophen-3-yl Methanamine Derivatives

The following table summarizes the molecular formula and calculated molecular weight of the parent compound, thiophen-3-yl methanamine, and some of its derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thiophen-3-ylmethanamine | 27757-86-4 | C₅H₇NS | 113.18 |

| Thiophen-3-ylmethanamine hydrochloride | 115132-84-8 | C₅H₈ClNS | 149.64 |

| Benzo[b]thiophen-3-ylmethanamine hydrochloride | 55810-74-7 | C₉H₁₀ClNS | 199.70 |

| (1-(Thiophen-3-yl)cyclopropyl)methanamine | 1368118-35-7 | C₈H₁₁NS | 153.24 |

Data sourced from publicly available chemical supplier information.[17][18][19]

Conclusion

The accurate determination of the molecular weight and formula of thiophen-3-yl methanamine derivatives is a critical step in the drug discovery and development process. A combination of modern analytical techniques, including high-resolution mass spectrometry and elemental analysis, complemented by spectroscopic methods, provides the necessary data for unambiguous structural elucidation. This foundational knowledge is essential for advancing our understanding of the pharmacological properties of this important class of compounds and for the rational design of new and more effective therapeutic agents.

References

- The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Institute of Polytechnics, Osaka City University.

- Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.

- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports.

- Spectroscopic Characterization of 3-(6-Methoxyhexyl)thiophene: A Technical Guide. BenchChem.

- Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.

- Determining Empirical and Molecular Formulas. CHEM 1114 – Introduction to Chemistry.

- Formula and Molecular Weights. Chemistry LibreTexts.

- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Molecular weight of organic substances. Chemistry App.

- Determining Empirical and Molecular Formulas. Chemistry 2e | OpenStax.

- Empirical Formula & Molecular Formula Determination From Percent Composition. The Organic Chemistry Tutor.

- Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl)

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Biological and Pharmacological Activity of Thiophene and its Derivatives.

- Biological Activities of Thiophenes. Encyclopedia MDPI.

- Synthesis and Characterization of the Novel Thiophene Deriv

- Synthesis of derivatives of (thiophen-3-yl)acrylic acids.

- Synthesis and Characterization of the Novel Thiophene Derivatives.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Iğdır Üniversitesi Fen Bilimleri Enstitüsü Dergisi » Makale » Synthesis and Characterization of the Novel Thiophene Derivatives [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. getchemistry.io [getchemistry.io]

- 9. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 10. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]

- 11. journalwjarr.com [journalwjarr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchps.com [jchps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chemscene.com [chemscene.com]

- 18. 27757-86-4|Thiophen-3-ylmethanamine|BLD Pharm [bldpharm.com]

- 19. 115132-84-8|Thiophen-3-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

(S)-enantiomer vs (R)-enantiomer of cyclopropyl(thiophen-3-yl)methanamine

The following technical guide provides an in-depth analysis of the (S)- and (R)-enantiomers of cyclopropyl(thiophen-3-yl)methanamine, a critical chiral building block in medicinal chemistry.

Stereochemical Analysis, Asymmetric Synthesis, and Pharmacological Relevance

Executive Summary

Cyclopropyl(thiophen-3-yl)methanamine (also known as

-

Thiophen-3-yl moiety : A bioisostere of the phenyl group, often improving metabolic stability and selectivity due to its electron-rich nature and distinct geometry.

-

Cyclopropyl group : A rigid, lipophilic spacer that restricts conformational freedom, potentially enhancing binding affinity and metabolic resistance (blocking

-hydroxylation). -

Chiral primary amine : A versatile handle for further functionalization (e.g., amide coupling, reductive amination) and a key interaction point for hydrogen bonding in active sites.

This guide details the stereochemical assignment, asymmetric synthesis via Ellman’s auxiliary, chiral resolution protocols, and analytical characterization of both enantiomers.

Structural Analysis & Stereochemistry

Chemical Identity[1][2]

-

IUPAC Name : cyclopropyl(thiophen-3-yl)methanamine[1]

-

Molecular Formula : C

H -

Molecular Weight : 153.24 g/mol [3]

-

Key Intermediate CAS : 113348-25-7 (Ketone precursor: Cyclopropyl(thiophen-3-yl)methanone)

Stereochemical Assignment (CIP Rules)

The absolute configuration of the chiral center (the methine carbon) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Priority Assignment:

-

-NH

: Nitrogen (Atomic Number 7) has the highest priority. -

-Thiophen-3-yl : The carbon attached to the chiral center is part of an aromatic ring (C=C bond). The thiophene ring system, being aromatic and containing sulfur (connected via two carbons), takes precedence over the cyclopropyl group.

-

-Cyclopropyl : The carbon is attached to two other carbons (C-C bonds) in a saturated ring. Although strained, it lacks the unsaturation of the thiophene.

-

-H : Hydrogen (Atomic Number 1) has the lowest priority.

Configuration:

-

(S)-Enantiomer : When the Hydrogen (4) is oriented away from the viewer, the sequence 1

2 -

(R)-Enantiomer : When the Hydrogen (4) is oriented away from the viewer, the sequence 1

2

| Enantiomer | Configuration | Priority Sequence Direction |

| (S) | Sinister (Left) | Counter-Clockwise (1 |

| (R) | Rectus (Right) | Clockwise (1 |

Synthesis Strategies

To access enantiomerically pure cyclopropyl(thiophen-3-yl)methanamine, two primary strategies are employed: Asymmetric Synthesis (preferred for scale-up) and Chiral Resolution (preferred for early-stage discovery).

Route A: Asymmetric Synthesis via Ellman’s Auxiliary

This method utilizes tert-butanesulfinamide to induce diastereoselectivity during the reduction of the ketimine intermediate. It is the industry standard for synthesizing chiral amines.

Mechanism:

-

Condensation : The ketone reacts with (R)- or (S)-tert-butanesulfinamide in the presence of a Lewis acid (Ti(OEt)

) to form a chiral N-sulfinyl ketimine. -

Diastereoselective Reduction : The bulky tert-butyl group directs the hydride attack. Using NaBH

typically favors one diastereomer, while L-Selectride may favor the other. -

Deprotection : Acidic hydrolysis removes the sulfinyl group, yielding the chiral amine salt.

Figure 1: Asymmetric synthesis workflow using Ellman's auxiliary.

Route B: Classical Resolution via Diastereomeric Crystallization

For rapid access without expensive chiral auxiliaries, the racemic amine can be resolved using chiral acids.

-

Resolving Agents : L-Tartaric acid, D-Mandelic acid, or Dibenzoyl-L-tartaric acid.

-

Process :

-

Mix racemic amine (1.0 eq) with chiral acid (0.5 - 1.0 eq) in a solvent (EtOH or MeOH/Water).

-

Heat to dissolve, then cool slowly to crystallize the less soluble diastereomeric salt.

-

Filter and recrystallize to upgrade enantiomeric excess (ee).

-

Treat with base (NaOH) to liberate the free chiral amine.

-

Analytical Characterization & Protocols

Chiral HPLC Method

To determine the enantiomeric excess (ee) of the synthesized amine, chiral High-Performance Liquid Chromatography (HPLC) is required.

Standard Protocol:

-

Column : Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).

-

Dimensions : 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 230 nm (Thiophene absorption).

-

Temperature : 25°C.

Experimental Protocol: Asymmetric Synthesis (Route A)

Objective : Synthesis of (S)-cyclopropyl(thiophen-3-yl)methanamine HCl.

Step 1: Ketimine Formation

-

In a flame-dried flask under N

, dissolve cyclopropyl(thiophen-3-yl)methanone (10.0 mmol) in dry THF (50 mL). -

Add (R)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 eq).

-

Add Ti(OEt)

(20.0 mmol, 2.0 eq) dropwise. -

Reflux at 70°C for 16 hours. Monitor by TLC/LCMS.

-

Cool to RT, quench with brine, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Reduction & Deprotection

-

Dissolve the sulfinyl imine (5.0 mmol) in dry THF (25 mL) and cool to -48°C.

-

Add NaBH

(15.0 mmol, 3.0 eq) and warm slowly to RT over 4 hours. -

Quench with saturated NH

Cl, extract with EtOAc, and dry over Na -

Dissolve the crude sulfinamide in MeOH (10 mL) and add 4M HCl in Dioxane (5 mL).

-

Stir at RT for 1 hour. Concentrate to dryness.[4]

-

Triturate the solid with Et

O to yield the pure (S)-amine hydrochloride .

Pharmacological Implications[1][8]

The choice between the (S)- and (R)-enantiomer is critical in drug design due to the specific spatial arrangement required for receptor binding.

Bioisosterism & Binding

-

Thiophene vs. Phenyl : The thiophene ring is electronically similar to benzene but sterically smaller and allows for unique

- -

Cyclopropyl Constraint : The cyclopropyl group locks the C-C bonds in a specific conformation (bisected or perpendicular), often reducing the entropic penalty of binding compared to a flexible isopropyl group.

Potential Therapeutic Areas

Based on the scaffold structure, this amine is relevant for:

-

Monoamine Transporter Inhibitors : Analogs of Duloxetine (SNRI) where the phenyl ring is replaced by thiophene and the alkyl chain is constrained.

-

Histamine H3 Antagonists : The rigid cyclopropyl-amine motif is a known pharmacophore for H3 receptor recognition.

-

Kinase Inhibitors : Used as a solvent-exposed "cap" group to improve solubility and permeability.

Comparative Data Table

| Feature | (S)-Enantiomer | (R)-Enantiomer |

| CIP Priority | 1 | 1 |

| Predicted Potency | Target-dependent (often >10x diff.) | Target-dependent |

| Metabolic Stability | High (Cyclopropyl blocks | High |

| Synthesis Precursor | (R)-tert-Butanesulfinamide | (S)-tert-Butanesulfinamide |

References

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

-

Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality." Angewandte Chemie International Edition.

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.

-

PubChem Compound Summary . "Cyclopropyl(thiophen-3-yl)methanone (CAS 113348-25-7)."[4][5] National Center for Biotechnology Information.

Sources

- 1. CYCLOPROPYL(QUINOLIN-4-YL)METHANAMINE | 1270380-95-4 [chemicalbook.com]

- 2. PubChemLite - 1-[2-(cyclopropanesulfonyl)thiophen-3-yl]methanamine hydrochloride (C8H11NO2S2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. Cyclopropyl(3-thienyl)methanone | C8H8OS | CID 573770 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bioisosteric Optimization of Cyclopropyl(thiophen-3-yl)methanamine: A Technical Guide

Executive Summary & Scaffold Analysis

The cyclopropyl(thiophen-3-yl)methanamine scaffold represents a privileged pharmacophore often found in monoamine transporter inhibitors, NMDA modulators, and kinase inhibitors. It functions as a "dual-vector" motif where a chiral amine center anchors two distinct lipophilic domains:

-

Thiophen-3-yl: An electron-rich aromatic sector (bioisostere of phenyl).

-

Cyclopropyl: A rigid, sp³-rich aliphatic spacer (bioisostere of isopropyl or gem-dimethyl).[1]

While potent, this scaffold carries inherent liabilities. The thiophene ring is a structural alert for metabolic activation (S-oxidation), and the high lipophilicity of the cyclopropyl-thiophene combination can lead to poor solubility and high plasma protein binding.

This guide details the bioisosteric replacement strategies to optimize this core, focusing on mitigating metabolic toxicity and tuning physicochemical properties (LogD, pKa) without sacrificing potency.

Structural Deconstruction

The scaffold can be dissected into three zones for optimization:

| Zone | Component | Function | Liability | Optimization Goal |

| A | Thiophen-3-yl | S-oxidation (Toxicity), CYP inhibition.[2] | Block metabolic activation; reduce electron density. | |

| B | Cyclopropyl | Rigid conformational lock; hydrophobic vector. | CYP oxidation (ring opening); High LogP. | Reduce LogP; introduce polarity; modulate amine pKa. |

| C | Ionic interaction (salt bridge); H-bond donor. | High basicity (hERG risk, poor permeability). | Tune pKa (6.5–8.0 range) for optimal CNS/cell penetration. |

Strategic Bioisosterism

Zone A: Thiophene Replacements (Mitigating Bioactivation)

The thiophene ring is prone to CYP450-mediated oxidation, forming reactive thiophene S-oxides and epoxides .[2] These electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic toxicity (e.g., as seen with tienilic acid).

Strategy: Replace the electron-rich thiophene with electron-deficient or metabolically robust heterocycles.

-

Thiazole / Isothiazole: The nitrogen atom reduces electron density, preventing S-oxidation.

-

Effect: Lowers LogP (~1 unit); maintains aromatic vector.

-

-

Fluorophenyl: A classical replacement.

-

Effect: Blocks metabolic "soft spots"; 3-fluorophenyl mimics the polarization of thiophene.

-

-

Oxazole:

-

Effect: Significant reduction in lipophilicity; weaker aromatic interactions but higher solubility.

-

Zone B: Cyclopropyl Replacements (The "Oxetane Switch")

The cyclopropyl group is a rigid hydrophobic spacer. Replacing it with an Oxetane is a high-value tactic in modern medicinal chemistry.

-

The Oxetane Bioisostere:

-

Physicochemical Impact: The oxygen atom acts as a hydrogen bond acceptor and significantly lowers the LogP compared to cyclopropyl.

-

Electronic Impact (Critical): Due to the inductive effect of the oxygen, an oxetane adjacent to the amine (Zone C) will lower the pKa of the amine by 2–3 units .

-

Result: If the parent amine has a pKa of 9.5 (highly basic, likely lysosomotropic), the oxetane analogue may have a pKa of ~7.0, improving passive permeability and reducing hERG liability.

Visualizing the Strategy

Caption: Strategic dissection of the scaffold showing high-value bioisosteric replacements for metabolic stability and physicochemical tuning.

Synthetic Protocols

Synthesis of this scaffold requires controlling the chiral center at the methanamine junction. The Ellman’s Sulfinamide method is the industry standard for high enantiomeric excess (ee).

Protocol: Asymmetric Synthesis of the Core Scaffold

Objective: Synthesis of (S)-1-cyclopropyl-1-(thiophen-3-yl)methanamine.

Reagents:

-

Cyclopropyl ketone (Precursor)

-

(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Sodium borohydride (NaBH₄) or L-Selectride (for diastereocontrol)

Step-by-Step Methodology:

-

Condensation (Imine Formation):

-

Charge a flame-dried flask with cyclopropyl(thiophen-3-yl)methanone (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.2 eq).

-

Add THF (anhydrous) followed by Ti(OEt)₄ (2.0 eq).

-

Heat to 70°C for 16 hours. Monitor by LCMS for disappearance of ketone.

-

Workup: Pour into brine, filter the titanium salts through Celite, and extract with EtOAc.

-

Result: The N-sulfinyl ketimine intermediate.

-

-

Diastereoselective Reduction:

-

Dissolve the ketimine in THF at -78°C.

-

Add L-Selectride (1.5 eq) dropwise. (Note: NaBH₄ gives lower dr; L-Selectride maximizes the steric difference).

-

Stir for 2 hours, allowing slow warming to 0°C.

-

Mechanism:[6][7][8][9] The bulky borohydride attacks from the less hindered face, directed by the sulfinyl group.

-

-

Deprotection:

-

Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour.

-

Concentrate in vacuo to yield the chiral amine hydrochloride salt.

-

Purification: Recrystallization from EtOH/Et₂O or reverse-phase HPLC.

-

Protocol: Synthesis of the Oxetane Bioisostere

Replacing cyclopropyl with oxetane requires specific building blocks due to oxetane sensitivity.

-

Starting Material: Use Oxetane-3-carbonitrile .

-

Grignard Addition:

-

React Oxetane-3-carbonitrile with Thiophen-3-ylmagnesium bromide in THF at -78°C.

-

Critical: Quench carefully with MeOH/NaBH₄ immediately after imine formation to reduce directly to the amine (one-pot) to avoid hydrolyzing the sensitive oxetane imine.

-

Validation & Characterization

To validate the bioisosteric replacement, specific assays must be run to confirm the hypothesis (e.g., "Thiazole reduces metabolic toxicity").

Reactive Metabolite Trapping Assay (GSH Trapping)

This assay determines if the thiophene ring is generating reactive S-oxides.

Workflow:

-

Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

-

Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) (hard nucleophile).

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS (High Res).

-

Detection: Search for [M+O+GSH]⁺ adducts.

-

Interpretation: Presence of GSH adducts confirms reactive metabolite formation.[10] A successful bioisostere (e.g., Thiazole) should show zero GSH adducts.

-

Physicochemical Profiling (LogD & pKa)

Method: Potentiometric Titration (e.g., Sirius T3).

-

Target Profile:

-

LogD (pH 7.4): 1.5 – 2.5 (Optimal for CNS penetration).

-

pKa: 6.5 – 8.0.

-

Comparison:

-

Parent (Cyclopropyl/Thiophene): LogD ~3.2, pKa ~9.5.

-

Bioisostere (Oxetane/Thiazole): LogD ~1.8, pKa ~7.2.

-

-

Metabolic Activation Pathway

The following diagram illustrates the specific metabolic failure mode of the thiophene ring that this guide aims to engineer out.

Caption: Mechanism of thiophene-induced toxicity via CYP450 S-oxidation.[7] Bioisosteres like thiazole block the 'S-Oxide' step.

References

-

Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: Evidence for thiophene-S-oxide formation."[6][8] Chemical Research in Toxicology.

-

Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as promising bioisosteres for gem-dimethyl and carbonyl groups."[5] Angewandte Chemie International Edition.

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

-

Stepan, A. F., et al. (2011). "Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere." Journal of Medicinal Chemistry.

Sources

- 1. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of (S)-cyclopropyl(thiophen-3-yl)methanamine in organic solvents

An In-depth Technical Guide to the Solubility Profile of (S)-cyclopropyl(thiophen-3-yl)methanamine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Solubility is not merely a physical property; it is a critical determinant of a drug's bioavailability, manufacturability, and, ultimately, its therapeutic efficacy.[1][2] A compound that cannot be adequately dissolved and absorbed will fail, regardless of its potency at the target receptor. Early and comprehensive solubility profiling is therefore an indispensable step, mitigating late-stage failures and optimizing the development process.[3][4]

This guide provides a detailed technical framework for understanding and determining the solubility profile of (S)-cyclopropyl(thiophen-3-yl)methanamine, a novel amine with potential applications in medicinal chemistry. While specific quantitative solubility data for this compound is not widely published, this document will leverage foundational chemical principles and established methodologies to provide researchers with the predictive insights and robust experimental protocols necessary to conduct a thorough solubility assessment.

Compound Profile: (S)-cyclopropyl(thiophen-3-yl)methanamine

To predict the solubility of (S)-cyclopropyl(thiophen-3-yl)methanamine, we must first analyze its molecular structure.

-

Primary Amine Group (-NH₂): This functional group is the primary determinant of the molecule's basicity and polarity. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, and the N-H bonds can act as hydrogen bond donors. This group will facilitate interactions with polar and protic solvents. As a basic functional group, its solubility is expected to be significantly enhanced in acidic solutions due to the formation of a highly polar ammonium salt.[5]

-

Thiophene Ring: The thiophene ring is an aromatic heterocycle. While it contains a sulfur atom, its overall character is relatively nonpolar and lipophilic, contributing to solubility in aromatic and nonpolar solvents.

-

Cyclopropyl Group: This is a small, strained, nonpolar aliphatic ring. It will contribute to the molecule's lipophilicity and favor solubility in nonpolar organic solvents.

-

Chirality (S-enantiomer): The presence of a single stereocenter means that the compound is chiral. While the solubility of enantiomers is identical in achiral solvents, it can differ in a chiral solvent environment. For the purposes of this guide, we will focus on common, achiral organic solvents.

Predicted Solubility Behavior: Based on the "like dissolves like" principle, the molecule presents a dual character.[6] The polar amine group will drive solubility in polar solvents like alcohols (e.g., methanol, ethanol), while the nonpolar cyclopropyl and thiophene moieties will enhance solubility in less polar solvents such as ethers (e.g., diethyl ether), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene). Its solubility in highly nonpolar alkanes (e.g., hexane) is expected to be lower.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The gold standard for determining equilibrium solubility is the isothermal shake-flask method.[6][7] This method measures the saturation concentration of a compound in a given solvent at a constant temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices

-

Isothermal Conditions (e.g., 25 °C): Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible data.[8] 25 °C (room temperature) is a standard starting point.

-

Equilibration Time (24-72 hours): The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. This can be a slow process. The required time should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[6]

-

Use of a Saturated Solution: The method relies on creating a saturated solution where an excess of the solid solute is present to ensure the solvent is fully saturated.[8]

-

Validated Analytical Method (HPLC): A sensitive and specific analytical method is required to accurately quantify the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for aromatic compounds like this one.

Detailed Experimental Protocol

-

Preparation:

-

Add an excess amount of (S)-cyclopropyl(thiophen-3-yl)methanamine to a series of vials, each containing a known volume of a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). "Excess" means enough solid material remains undissolved at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or orbital incubator set to a constant temperature (e.g., 25 °C).[6]

-

Agitate the vials at a constant speed for 48-72 hours to facilitate the dissolution process and ensure the system reaches equilibrium.

-

-

Sample Preparation & Separation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid microparticles. This step is critical to avoid overestimating the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved amine.

-

-

Data Calculation:

-

Construct a calibration curve using standard solutions of (S)-cyclopropyl(thiophen-3-yl)methanamine at known concentrations.

-

Use the calibration curve to determine the concentration of the amine in the diluted sample.

-

Calculate the original solubility in the organic solvent, accounting for the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Sample Data Table

| Solvent | Solvent Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| Hexane | 0.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Diethyl Ether | 2.8 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 5.2 | Experimental Value | Calculated Value |

| Methanol | 6.6 | Experimental Value | Calculated Value |

| Water (for reference) | 10.2 | Experimental Value | Calculated Value |

Interpreting the Results

The relationship between solvent properties and the measured solubility of (S)-cyclopropyl(thiophen-3-yl)methanamine can be visualized to derive structure-solubility relationships. The primary amine group suggests that solvents capable of hydrogen bonding will be effective, while the nonpolar backbone indicates that solvent polarity will play a significant, but not sole, role.

Caption: Factors Influencing Compound Solubility.

Conclusion

Determining the solubility profile of a novel compound such as (S)-cyclopropyl(thiophen-3-yl)methanamine is a foundational activity in pharmaceutical development. While no public data exists, a qualitative prediction based on its structure—containing both a polar amine and nonpolar rings—suggests solubility across a range of organic solvents. This guide provides the authoritative, step-by-step isothermal shake-flask protocol required to generate robust, quantitative solubility data. This data is essential for informed decisions in process chemistry, formulation development, and preclinical studies, ultimately paving the way for the successful advancement of new therapeutic agents.

References

- Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

- CD Formulation. (2023, May 8). Solubility Analysis to Assist Drug R&D Projects. Labinsights.

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

-

BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.

- Ascendia Pharma. (2024, September 5). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

- MilliporeSigma. (n.d.). Cyclopropyl(thiophen-2-yl)methanone | 6193-47-1.

- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20).

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- Chemrio. (n.d.). (S)-CYCLOPROPYL(THIOPHEN-3-YL)METHANAMINE.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573770, Cyclopropyl(3-thienyl)methanone. Retrieved from [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. database.ich.org [database.ich.org]

- 8. labinsights.nl [labinsights.nl]

Safety data sheet (SDS) for (S)-cyclopropyl(thiophen-3-yl)methanamine

An In-Depth Technical Guide & Advanced Safety Data Sheet (SDS) for (S)-cyclopropyl(thiophen-3-yl)methanamine

Executive Summary

(S)-cyclopropyl(thiophen-3-yl)methanamine (CAS: 1213206-69-9) is a highly specialized chiral primary amine utilized as a strategic building block in modern pharmaceutical development. Incorporating both a thiophene bioisostere and a sterically demanding cyclopropyl group, this scaffold is critical for modulating lipophilicity, metabolic stability, and target binding affinity in hit-to-lead optimization.

Unlike a standard 16-section Safety Data Sheet (SDS), this whitepaper integrates rigorous physicochemical safety data with field-proven synthetic methodologies and drug discovery applications, providing a comprehensive resource for process chemists and drug development professionals.

Part 1: Physicochemical Properties & Chemical Identity

Understanding the intrinsic properties of this compound is the first step in both safe handling and experimental design. The thiophene ring introduces electron-rich aromaticity, while the primary amine dictates its basicity and reactivity profile.

| Property | Value / Description |

| Chemical Name | (S)-cyclopropyl(thiophen-3-yl)methanamine |

| CAS Registry Number | 1213206-69-9 |

| Molecular Formula | C8H11NS |

| Molecular Weight | 153.24 g/mol |

| Structural Features | Chiral center (S-configuration), Thiophen-3-yl ring, Cyclopropyl group, Primary amine |

| Physical State | Viscous liquid to low-melting solid (temperature dependent) |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol; Slightly soluble in water |

| Storage Requirements | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

Part 2: Advanced Safety Data & Handling Protocols

As a primary aliphatic/benzylic-type amine, (S)-cyclopropyl(thiophen-3-yl)methanamine presents specific hazards that require stringent laboratory controls. The safety protocols below are designed as self-validating systems, ensuring that failure in one layer of protection is caught by the next.

Hazard Identification (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): The free base is highly alkaline and can cause severe skin burns.

-

Serious Eye Damage (Category 1): Direct contact poses a risk of irreversible corneal damage.

-

Skin Sensitization (Category 1): Repeated exposure to thiophene-containing amines can trigger allergic contact dermatitis.

Causality-Driven Handling Procedures

-

Personal Protective Equipment (PPE):

-

Glove Selection: Standard latex is insufficient due to rapid permeation by organic amines. Heavy-duty Nitrile (minimum 8 mil thickness) or Butyl rubber gloves must be worn. Causality: Nitrile provides a superior barrier against the non-polar thiophene moiety while resisting the corrosive nature of the amine.

-

Eye Protection: Unvented chemical splash goggles paired with a full face shield when transferring volumes >50 mL.

-

-